
3-(3-Thienyl)acrylsäure
Übersicht
Beschreibung
3-Thiopheneacrylic acid, also known as (2Z)-3-(3-thienyl)acrylic acid, is an organic compound with the molecular formula C7H6O2S. It is a derivative of acrylic acid where the vinyl group is substituted with a thiophene ring.
Wissenschaftliche Forschungsanwendungen
3-Thiophencarbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 3-Thiophencarbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. In biologischen Systemen kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise könnte seine entzündungshemmende Wirkung auf die Hemmung von Cyclooxygenase (COX)-Enzymen zurückzuführen sein, ähnlich wie bei nichtsteroidalen Antirheumatika (NSAR) . Zusätzlich kann seine antimikrobielle Aktivität auf eine Störung bakterieller Zellmembranen oder eine Beeinträchtigung essentieller Stoffwechselwege zurückzuführen sein .
Wirkmechanismus
Target of Action
It has been observed that this compound forms complexes with manganese (mn12), specifically sulfur-containing carboxylates . These complexes are likely to play a significant role in the compound’s mechanism of action.
Mode of Action
The compound forms complexes with manganese, specifically [Mn12O12(tha)16(H2O)4], where ‘tha’ represents the 3-(3-Thienyl)acrylic acid . The formation of these complexes suggests that the compound may interact with its targets through the formation of these complexes.
Biochemical Pathways
The formation of complexes with manganese suggests that it may influence pathways involving this element or its compounds .
Result of Action
The compound’s ability to form complexes with manganese suggests that it may have an impact on processes or structures involving this element .
Action Environment
The action, efficacy, and stability of 3-(3-Thienyl)acrylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Moreover, it should be handled with gloves and avoided from getting in eyes, on skin, or clothing .
Biochemische Analyse
Biochemical Properties
It is known that it forms complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to form complexes with manganese, specifically [Mn12] complexes . These complexes have sulfur-containing carboxylates
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 3-Thiophencarbonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Kondensationsreaktion von Thiophen-3-carbaldehyd mit Malonsäure in Gegenwart von Piperidin als Katalysator. Die Reaktion verläuft über eine Knoevenagel-Kondensation, gefolgt von einer Decarboxylierung, um das gewünschte Produkt zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Thiophencarbonsäure beinhaltet typischerweise eine großtechnische Synthese unter Verwendung ähnlicher Kondensationsreaktionen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden, um die Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Thiophencarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um Thiophen-3-carbonsäure zu bilden.
Reduktion: Reduktion der Doppelbindung kann 3-Thiophenpropansäure ergeben.
Substitution: Elektrophile Substitutionsreaktionen können am Thiophenring auftreten und zu verschiedenen substituierten Derivaten führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) wird häufig eingesetzt.
Substitution: Reagenzien wie Brom (Br2) oder Schwefelsäure (H2SO4) können für elektrophile Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Thiophen-3-carbonsäure.
Reduktion: 3-Thiophenpropansäure.
Substitution: Verschiedene substituierte Thiophenderivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
3-Thiophencarbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Thiophen-3-carbonsäure: Beide Verbindungen enthalten einen Thiophenring, aber 3-Thiophencarbonsäure hat eine zusätzliche Acrylsäureeinheit, die unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.
3-Thiophenpropansäure: Diese Verbindung ist eine reduzierte Form von 3-Thiophencarbonsäure, der die Doppelbindung in der Acrylsäureeinheit fehlt.
Thiophen-2-carbonsäure: Ein weiteres Thiophenderivat mit der Carboxylgruppe an einer anderen Position am Ring, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Eigenschaften
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYYUKILKRGDN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294323 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102696-71-9, 1195-52-4 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-thienyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-(3-Thienyl)acrylic acid influence its application in material science?
A: 3-(3-Thienyl)acrylic acid exhibits potential in creating photoresponsive materials. Its structure, featuring both a thiophene ring and an acrylic acid group, allows for the creation of liquid crystal compounds. These compounds exhibit a nematic phase, a state of matter characterized by molecules aligning themselves along a preferred direction. This alignment can be influenced by external stimuli, such as light. Research indicates that esters derived from 3-(3-Thienyl)acrylic acid and various azophenols exhibit mesomorphic properties, specifically the nematic phase. [, ] The presence of the thiophene ring and the specific substitution pattern (3-thienyl) contribute significantly to the thermal stability of these liquid crystal compounds. []
Q2: Can 3-(3-Thienyl)acrylic acid be used to modify surfaces for electrochemical applications?
A: Yes, 3-(3-Thienyl)acrylic acid demonstrates the ability to self-assemble on gold surfaces, forming monolayers. [] This self-assembly stems from the interaction between the sulfur atom in the thiophene ring and the gold surface. These monolayers can then be further functionalized with molecules like ferrocene carboxylic acid, opening avenues for applications in sensors and electronic devices. []
Q3: How does the structure of 3-(3-Thienyl)acrylic acid compare to similar compounds in terms of its impact on material properties?
A: When comparing 3-(3-Thienyl)acrylic acid to its isomer, 3-(2-Thienyl)acrylic acid, a key difference emerges in the thermal stability of the resulting liquid crystal compounds. Esters derived from 3-(3-Thienyl)acrylic acid consistently show higher thermal stability compared to those derived from 3-(2-Thienyl)acrylic acid. [] This difference highlights the impact of the thiophene ring's position on the overall molecular properties.
Q4: Does 3-(3-Thienyl)acrylic acid have potential in nanotechnology?
A: Research shows that 3-(3-Thienyl)acrylic acid can be utilized to create monolayer-protected gold nanoclusters. [] Interestingly, the presence of the acrylic acid substituent on the thiophene ring appears to hinder the aggregation often observed in thiophene-based metal nanoparticle stabilizers. [] This ability to stabilize nanoclusters without inducing aggregation makes 3-(3-Thienyl)acrylic acid a promising candidate for various nanotechnology applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
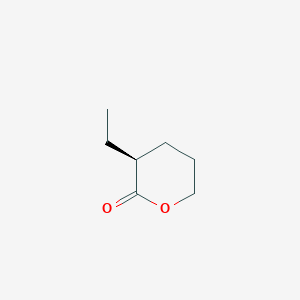
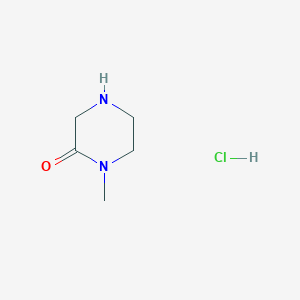

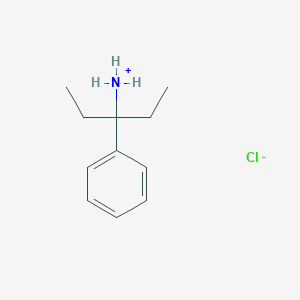

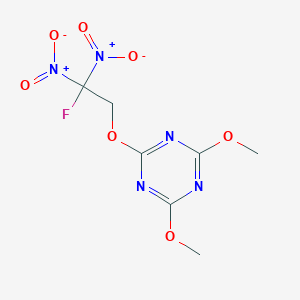
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

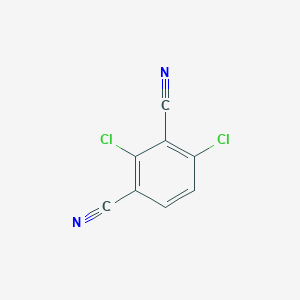
![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)

